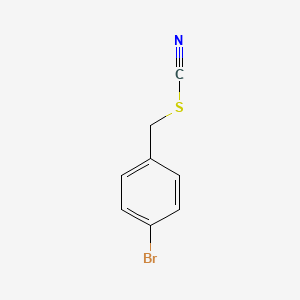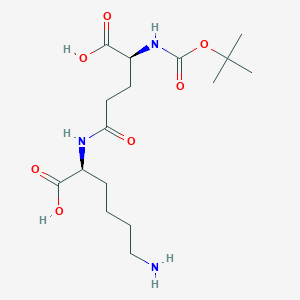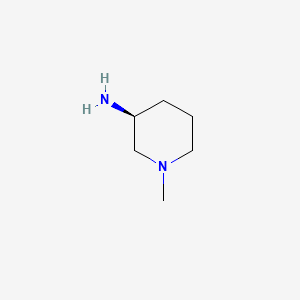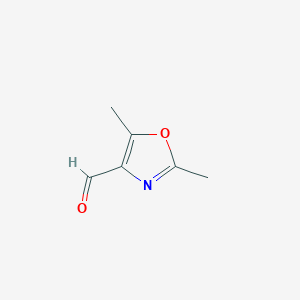
4-Bromobenzyl thiocyanate
Overview
Description
4-Bromobenzyl thiocyanate is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Application in Lithium-Ion Batteries
4-Bromobenzyl thiocyanate has been studied for its potential use in lithium-ion batteries. Research indicates that 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on lithium-ion battery cathodes. This compound also shows beneficial solid electrolyte interphase (SEI) formation behavior on graphite in propylene carbonate-based electrolyte solutions, indicating its potential for enhancing the performance of lithium-ion batteries (Korepp et al., 2007).
2. Antimicrobial Applications
Compounds derived from this compound have demonstrated antimicrobial properties. A study on the synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives found that these compounds exhibited antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).
3. Synthesis of Polycyclic Aromatic Hydrocarbons
Research has also explored the use of o-bromobenzyl alcohol, a compound related to this compound, in the synthesis of polycyclic aromatic hydrocarbons. A study demonstrated that this compound, through a cascade reaction involving palladium catalysis, can be used for the efficient synthesis of triphenylenes and phenanthrenes, which are significant in various chemical processes (Iwasaki et al., 2015).
4. Detection and Analysis of Thiocyanate
Methods have been developed for the high-performance liquid chromatographic determination of thiocyanate anion by derivatization with pentafluorobenzyl bromide, which shares a functional group with this compound. This method has been applied successfully to the analysis of wastewater and biological samples (Xiaoyu & Zihou, 1993).
Mechanism of Action
Target of Action
4-Bromobenzyl thiocyanate is a derivative of thiocyanate, a common component in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives exhibit excellent antibacterial, antiparasitic, and anticancer activities . .
Mode of Action
It’s known that thiocyanation can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction , which can quickly introduce SCN groups at the target sites to construct thiocyanates .
Biochemical Pathways
For instance, a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .
Pharmacokinetics
For example, cyanide toxicokinetics research shows that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to SCN− .
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the synthesis and study of thiocyanates, including 4-Bromobenzyl thiocyanate, have broad application prospects .
Properties
IUPAC Name |
(4-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPFECHCVOXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300466 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-89-8 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)
